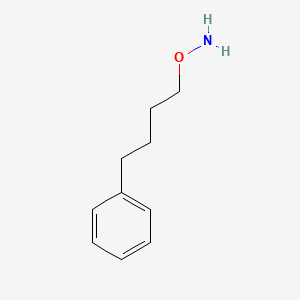

O-(4-Phenylbutyl)hydroxylamine

Descripción general

Descripción

“O-(4-Phenylbutyl)hydroxylamine” is a derivative of hydroxylamine . Hydroxylamine is an organic compound with the formula NH2OH . It is a white crystalline solid, but due to its hygroscopic nature, it is almost always found and used in aqueous solution .

Synthesis Analysis

The synthesis of hydroxylamine derivatives involves several methods. One method involves the use of choline peroxydisulfate, an oxidizing task-specific ionic liquid, which enables the preparation of N,N-disubstituted hydroxylamines from secondary amines . Another method involves the reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate in tetrahydrofuran at 0 °C .Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives can be represented by the formula NH2OH . The molecular weight of a related compound, Hydroxylamine, O-(phenylmethyl)-, is 123.1525 .Chemical Reactions Analysis

Hydroxylamine derivatives have shown remarkable potential as electrophilic aminating agents and as a source of the amino group . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts .Physical and Chemical Properties Analysis

Hydroxylamine, with the chemical formula NH2OH, forms transparent crystals that are colorless and odorless . It is highly soluble in water, as well as in methanol and ethanol .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Nitrogen-Containing Compounds O-(4-Phenylbutyl)hydroxylamine (ROPHy or SOPHy) oxime ethers are significant in the asymmetric synthesis of various nitrogen-containing compounds. These include simple amines, amino alcohols, amino acids, heterocyclic building blocks, piperidine alkaloids, lactams, 5- to 8-membered ring nitrogen heterocycles, imino-sugars, and chiral ferrocene-based receptors (Moody, 2004).

Synthesis of N-Protected Amines and β-Amino Acids Research demonstrates the utility of ROPHy/SOPHy-derived aldoximes in synthesizing N-protected amines and β-amino acids. The addition of organolithium or Grignard reagents to these aldoximes, followed by N-O bond cleavage and subsequent carbamate formation, leads to N-protected amines and β-amino acid derivatives (Hunt, Lloyd, Moody, Slawin, & Takle, 1999).

Generation of Protected 1,2-Aminoalcohols and Nitrogen Heterocycles The addition of organometallic reagents to this compound derivatives results in hydroxylamines that can be converted into protected 1,2-aminoalcohols and 2-hydroxymethyl nitrogen heterocycles. These substances have applications in the synthesis of compounds like the iminosugar 1,4-dideoxy-1,4-imino-D-ribitol (Cooper, Larigo, Laurent, Moody, & Takle, 2002).

Asymmetric Synthesis of α-Amino Acids and Esters this compound oximes are also instrumental in asymmetric syntheses of α-amino acids and their esters. This process involves the diastereoselective addition of organolithium carboxyl synthons to the oximes, followed by reductive cleavage of the N-O bond, N-protection, and oxidative cleavage, producing a range of N-protected amino acids and esters (Cooper, Laurent, Moody, & Takle, 2004).

Chemoselective Amide Formation O-(4-Nitrophenyl)hydroxylamines, synthesized from oximes, can react with pyruvic acid derivatives to produce amides in good yields. This process demonstrates the importance of this compound derivatives in chemoselective amide formation, which is significant in organic synthesis and drug development (Kumar, Sharma, Garcia, Kamel, McCarthy, Muth, & Phanstiel, 2012).

Applications in Environmental Chemistry this compound and its derivatives are also relevant in environmental chemistry, particularly in the generation of hydroxyl radicals (HO·) from hydrogen peroxide. This process is significant for understanding environmental processes and the role of hydroxyl radicals in them (Chen, Li, Zhang, Fang, Huang, Wang, & Ma, 2015).

Mecanismo De Acción

The mechanism of action of hydroxylamine derivatives involves their ability to act as electrophilic aminating agents . A Pd-catalyzed O-arylation of ethyl acetohydroximate, an hydroxylamine equivalent, with aryl chlorides, bromides, and iodides offers short reaction times and broad substrate scope .

Safety and Hazards

Direcciones Futuras

Recent research has shown that O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity in the unprotected form . This showcases the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .

Propiedades

IUPAC Name |

O-(4-phenylbutyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-12-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGONYXCMKZYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

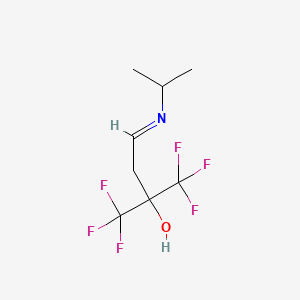

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B3156248.png)

![Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B3156250.png)

![1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol](/img/structure/B3156255.png)

![N-[2-Amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B3156299.png)